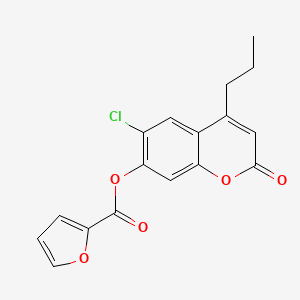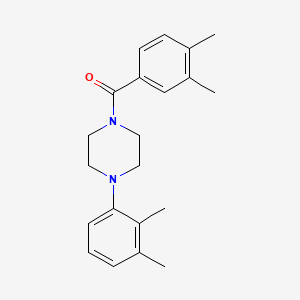![molecular formula C14H11F2NO2 B5699504 N-[3-(difluoromethoxy)phenyl]benzamide](/img/structure/B5699504.png)
N-[3-(difluoromethoxy)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(difluoromethoxy)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is known for its unique properties and has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用机制
N-[3-(difluoromethoxy)phenyl]benzamide exerts its pharmacological effects by inhibiting the activity of histone deacetylases, which are enzymes that regulate gene expression by removing acetyl groups from histones. This inhibition results in the accumulation of acetylated histones, leading to the activation of genes involved in various physiological processes such as cell differentiation, apoptosis, and cell cycle regulation.
Biochemical and Physiological Effects
N-[3-(difluoromethoxy)phenyl]benzamide has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase cascade, which is a series of proteases that play a crucial role in programmed cell death. Additionally, N-[3-(difluoromethoxy)phenyl]benzamide has been found to inhibit the growth and proliferation of cancer cells by arresting the cell cycle at various stages.
实验室实验的优点和局限性
The advantages of using N-[3-(difluoromethoxy)phenyl]benzamide in lab experiments include its potent inhibitory activity against histone deacetylases, its potential applications in drug discovery, and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its toxicity at high concentrations and its limited solubility in aqueous solutions.
未来方向
There are several future directions for the research on N-[3-(difluoromethoxy)phenyl]benzamide. One potential direction is the development of new drugs based on this compound for the treatment of various diseases such as cancer and neurodegenerative disorders. Another direction is the elucidation of the molecular mechanisms underlying the pharmacological effects of N-[3-(difluoromethoxy)phenyl]benzamide, which could lead to the discovery of new targets for drug development. Additionally, the optimization of the synthesis method of this compound could lead to the development of more efficient and cost-effective methods for its production.
合成方法
The synthesis method of N-[3-(difluoromethoxy)phenyl]benzamide involves the reaction of 3-(difluoromethoxy)aniline with benzoyl chloride in the presence of a base. This reaction results in the formation of N-[3-(difluoromethoxy)phenyl]benzamide, which can be purified using various techniques such as column chromatography and recrystallization.
科学研究应用
N-[3-(difluoromethoxy)phenyl]benzamide has been extensively studied for its potential applications in various fields of research such as medicinal chemistry, drug discovery, and neuroscience. This compound has been found to exhibit potent inhibitory activity against various enzymes such as histone deacetylases, which are involved in the regulation of gene expression. This property of N-[3-(difluoromethoxy)phenyl]benzamide makes it a potential candidate for the development of new drugs for the treatment of various diseases such as cancer and neurodegenerative disorders.
属性
IUPAC Name |
N-[3-(difluoromethoxy)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO2/c15-14(16)19-12-8-4-7-11(9-12)17-13(18)10-5-2-1-3-6-10/h1-9,14H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XINFMUFSHSRQAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7354361 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl [1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]carbamate](/img/structure/B5699429.png)





![2-(4-fluorophenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5699478.png)
![3-(2-furyl)-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5699480.png)

![12H-dibenzo[d,g][1,3]dioxocine](/img/structure/B5699512.png)
![N-(2,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5699515.png)
![3-(4-chlorophenyl)-5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5699520.png)